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Compound of Interest |

1-(3-
Compound Name: Nitrophenyl)cyclobutanecarboxylic
acid

Cat. No.: B184375

\ J

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Spectroscopic data for 1-(3-Nitrophenyl)cyclobutanecarboxylic acid is not
readily available in public scientific databases. The data presented in this document is
predicted based on the analysis of its functional groups and comparison with structurally similar
compounds.

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 1-(3-Nitrophenyl)cyclobutanecarboxylic acid, including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS). It also outlines detailed experimental
protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(3-
Nitrophenyl)cyclobutanecarboxylic acid. These predictions are derived from the known
spectral characteristics of its core functional groups: a carboxylic acid, a cyclobutane ring, and
a meta-substituted nitrophenyl ring.

Predicted *H NMR Data

Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10-12 brs 1H -COOH
~8.3 s 1H Ar-H (H2)
~8.2 d 1H Ar-H (H4)
~7.8 d 1H Ar-H (H6)
~7.6 t 1H Ar-H (H5)
~2.8-3.0 m 2H Cyclobutane-H
~2.4-2.6 m 2H Cyclobutane-H
~2.0-2.2 m 2H Cyclobutane-H

Assignments are based on typical chemical shifts for protons in similar chemical environments.

Predicted **C NMR Data

Solvent: CDCIs Frequency: 100 MHz
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Chemical Shift (8) ppm Assignment
~178 -COOH

~148 Ar-C (C3-NO2)
~145 Ar-C (C1)

~135 Ar-CH (C6)

~130 Ar-CH (C5)

~124 Ar-CH (C4)

~122 Ar-CH (C2)

~45 Quaternary Cyclobutane-C
~30 Cyclobutane-CH:z
~18 Cyclobutane-CH:z

Assignments are based on typical chemical shifts for carbons in similar chemical environments.

Predicted FT-IR Data

Sample Preparation: KBr pellet
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Wavenumber (cm~?) Intensity Assignment
3300-2500 Strong, Broad O-H stretch (Carboxylic Acid)
3100-3000 Medium Aromatic C-H stretch
2980-2850 Medium Aliphatic C-H stretch

C=0 stretch (Carboxylic Acid)
1710-1680 Strong

[11[2]

Asymmetric N-O stretch (Nitro
1530-1515 Strong

group)

Symmetric N-O stretch (Nitro
1355-1345 Strong

group)
1600, 1475 Medium-Weak Aromatic C=C stretch
1320-1210 Medium C-O stretch
950-910 Medium, Broad O-H bend (out-of-plane)

Assignments are based on characteristic infrared absorption frequencies for the respective
functional groups.[1][2][3][4][5]

Predicted Mass Spectrometry Data

lonization Mode: Electron lonization (EI)

m/z Interpretation
221 [M]* (Molecular lon)
204 [M - OHJ*

176 [M - COOH]*

130 [M - COOH - NO2]*

Fragmentation patterns are predicted based on the stability of resulting carbocations and
neutral losses.
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-
Nitrophenyl)cyclobutanecarboxylic acid in about 0.7 mL of a deuterated solvent (e.g.,
CDCls, DMSO-de) in an NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
IH NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2
seconds.

13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of
2-5 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak or an internal standard (e.qg.,
TMS).

FT-IR Spectroscopy

Sample Preparation (KBr Pellet):

o Grind a small amount (1-2 mg) of the solid sample with about 100 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder
is obtained.
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o Place the powder in a pellet press and apply pressure to form a transparent or translucent
pellet.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.
o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to generate the final infrared spectrum.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,
Electron lonization - El, Electrospray lonization - ESI).

o Data Acquisition (EI Mode):
o Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
o The standard electron energy for El is 70 eV.
o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between the different spectroscopic techniques for structural elucidation.
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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical
compound.
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1H NMR: Proton environment and connectivity
NMR Spectroscopy
13C NMR: Carbon skeleton

Provides the carbon-hydrogen framework

Confirmed Structure of
1-(3-Nitrophenyl)cyclobutanecarboxylic acid

FT-IR Spectroscopy Identifies functional groups (e.g., -COOH, -NOz2)

Determines molecular formula and substructure:

Molecular weight

Mass Sp y

Fragmentation pattern
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Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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